5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid

Serotonin receptor pharmacology 5-HT₄ agonist Structure-activity relationship

5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 35700-52-8) is a substituted 2,3-dihydrobenzofuran derivative bearing a methoxy group at the 5-position and a carboxylic acid moiety at the 7-position of the benzofuran core. Its molecular formula is C₁₀H₁₀O₄ with a molecular weight of 194.18 g/mol and monoisotopic mass of 194.0579 Da.

Molecular Formula C10H10O4
Molecular Weight 194.186
CAS No. 35700-52-8
Cat. No. B2739190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid
CAS35700-52-8
Molecular FormulaC10H10O4
Molecular Weight194.186
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)C(=O)O)OCC2
InChIInChI=1S/C10H10O4/c1-13-7-4-6-2-3-14-9(6)8(5-7)10(11)12/h4-5H,2-3H2,1H3,(H,11,12)
InChIKeySINHIGWJWUDRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic Acid (CAS 35700-52-8): Key Properties and Sourcing Profile


5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 35700-52-8) is a substituted 2,3-dihydrobenzofuran derivative bearing a methoxy group at the 5-position and a carboxylic acid moiety at the 7-position of the benzofuran core . Its molecular formula is C₁₀H₁₀O₄ with a molecular weight of 194.18 g/mol and monoisotopic mass of 194.0579 Da [1]. It is supplied as a versatile small molecule scaffold by Biosynth under catalog number KBA70052 with minimum 95% purity , and is also stocked by Leyan (catalog 2034539) at 95% purity . The compound has been referenced in six patents but has zero associated primary literature citations, indicating it is primarily a synthetic intermediate rather than a fully characterized bioactive entity [1].

Why In-Class Dihydrobenzofuran Carboxylic Acids Cannot Be Simply Interchanged for CAS 35700-52-8


Within the dihydrobenzofuran carboxylic acid family, the precise regiochemistry of substituents dictates both chemical reactivity and biological target engagement. The 5-methoxy-7-carboxylic acid substitution pattern of CAS 35700-52-8 places the electron-donating methoxy group para to the dihydrofuran oxygen and ortho to the carboxylic acid, creating a unique electronic environment that influences amide coupling efficiency and receptor pharmacophore complementarity [1]. In the structurally related 5-HT₄ agonist pharmacophore, the 7-carboxylic acid position is critical for receptor activation, as demonstrated by the marketed drug prucalopride (a 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide derivative), whereas the isomeric 2-carboxylic acid series exhibits PPARα agonist activity with a fundamentally different biological profile [2]. The 2,3-dihydro saturation state further distinguishes this compound from fully aromatic 5-methoxy-1-benzofuran-7-carboxylic acid (CAS 35700-50-6), which has a planar structure, higher molecular rigidity, and different metabolic susceptibility . These differences mean that substituting a 5-methoxy-2-carboxylic acid or a des-methoxy analog will not recapitulate the same synthetic or pharmacological outcomes.

Quantitative Differentiation Evidence for 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic Acid (35700-52-8) Versus Closest Analogs


Regiochemical Differentiation: 7-Carboxylic Acid vs. 2-Carboxylic Acid Isomer Determines Receptor Pharmacology

The 7-carboxylic acid position of CAS 35700-52-8 is pharmacophorically essential for generating 5-HT₄ receptor agonism when elaborated to amide derivatives. In the foundational SAR study by Fancelli et al. (1996), dihydrobenzofuran-7-carboxylic acid amide derivatives such as compound 23 demonstrated potent 5-HT₄ partial agonist activity with a Ki of 900 nM at the 5-HT₄ receptor, whereas the analogous 2-carboxylic acid regioisomers (e.g., 5-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid, CAS 93885-41-7) were not active at 5-HT₄ receptors and instead belong to a distinct pharmacological class associated with PPARα agonism and lipid-lowering activity [1]. This regioisomeric switch fundamentally alters the biological target profile. The target compound's 7-carboxylic acid group serves as the essential carboxylate handle for elaboration into bioactive amides within the privileged 5-HT₄ pharmacophore, while the 5-methoxy group modulates electronic properties and lipophilicity [2].

Serotonin receptor pharmacology 5-HT₄ agonist Structure-activity relationship Dihydrobenzofuran scaffold

Saturation State Differentiation: 2,3-Dihydrobenzofuran vs. Fully Aromatic Benzofuran Analogs

CAS 35700-52-8 features a partially saturated 2,3-dihydrobenzofuran core, distinguishing it from the fully aromatic 5-methoxy-1-benzofuran-7-carboxylic acid (CAS 35700-50-6). The saturation state introduces sp³ hybridization at the C2 and C3 positions, generating a non-planar, conformationally flexible scaffold with a LogP of 1.33 and TPSA of 55.76 Ų . This confers distinct physicochemical properties: the target compound has a molecular weight of 194.18 and accepts 3 hydrogen bonds, while the fully aromatic analog (MW 192.17) is planar with reduced conformational freedom . In hallucinogenic phenethylamine analog studies, the 2,3-dihydrobenzofuran ring was found to model the active conformation of 5-methoxy groups on phenylalkylamine scaffolds, with free energy of binding contributions of 2.4–3.2 kcal/mol from bromine substitution, demonstrating that the dihydrofuran ring's conformational properties are functionally relevant for receptor interactions [1]. Furthermore, the 2,3-dihydro scaffold lacks the potential for cytochrome P450-mediated furan ring oxidation that can generate reactive epoxide intermediates in fully aromatic benzofurans, a metabolic liability difference inferred from general benzofuran metabolism studies [2].

Drug design Conformational analysis Metabolic stability Benzofuran scaffold

Derivative Binding Selectivity Window: 5-HT1A vs. D2 vs. 5-HT2 Receptor Engagement

Although the free carboxylic acid CAS 35700-52-8 itself has no reported direct bioactivity, its (S)-1-phenethyl-pyrrolidin-2-ylmethyl amide derivative (CHEMBL148352) demonstrates a measurable selectivity profile across three therapeutically relevant CNS targets. This derivative exhibits a Ki of 21 nM at the 5-HT1A receptor, a Ki of 120 nM at the D2 dopamine receptor, and a Ki of 660 nM at the 5-HT2 receptor, yielding calculated selectivity ratios of 5.7-fold (5-HT1A over D2) and 31-fold (5-HT1A over 5-HT2) [1]. In comparison, the fully elaborated clinical candidate prucalopride (a 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide) demonstrates exquisite 5-HT4 selectivity with Ki of 1.3–2.5 nM at 5-HT4(a) and 5-HT4(b) receptors and greater than 290-fold selectivity over other 5-HT receptor subtypes, illustrating how the 7-carboxylic acid core enables distinct selectivity profiles depending on the amine coupling partner [2]. The target compound's amide derivative achieves its highest affinity at 5-HT1A rather than 5-HT4, suggesting the 5-methoxy substitution pattern (vs. 4-amino-5-chloro in prucalopride) biases selectivity toward 5-HT1A/D2 pharmacology [1].

CNS drug discovery Serotonin receptor Dopamine receptor Selectivity profiling

Purity and Supply Chain Comparison: CAS 35700-52-8 vs. Des-Methoxy Core Scaffold

The commerically available purity of CAS 35700-52-8 is specified as minimum 95% by Biosynth (via CymitQuimica) and 95% by Leyan, with MDL number MFCD31666396 . In contrast, the des-methoxy core scaffold 2,3-dihydrobenzofuran-7-carboxylic acid (CAS 35700-40-4) is available at higher purity grades of 97–98% from multiple major suppliers including Thermo Fisher Scientific (97%, catalog CC00901DE) and TCI (min. 98.0% by neutralization titration, melting point 171.0–174.0 °C) . The lower purity specification for the 5-methoxy analog reflects its more limited commercial demand and fewer purification optimization cycles. The des-methoxy scaffold is substantially more cost-effective: priced at approximately $16/250mg (AKSci, 98% GC) or £8.00/100mg (Fluorochem, 96%) , while the 5-methoxy target compound commands premium pricing (e.g., 50 mg for €776.00 via CymitQuimica) . The 5-methoxy compound's MDL number MFCD31666396 confirms its inclusion in the MDL screening compound registry .

Chemical procurement Building block Purity specification Supply chain

Scaffold Privilege: Dihydrobenzofuran-7-Carboxylic Acid Core in Marketed Drugs and Clinical Candidates

The dihydrobenzofuran-7-carboxylic acid scaffold exemplified by CAS 35700-52-8 belongs to a privileged chemotype that has yielded marketed pharmaceuticals. Prucalopride (Resolor®), a first-in-class dihydrobenzofurancarboxamide and selective 5-HT₄ receptor agonist, directly derives from the same 2,3-dihydrobenzofuran-7-carboxylic acid core and was approved for chronic idiopathic constipation [1]. The scaffold count of six patents referencing CAS 35700-52-8 further confirms its relevance in intellectual property surrounding pharmaceutical compositions [2]. In the broader dihydrobenzofuran carboxylic acid class, the 7-carboxylic acid position is essential for 5-HT₄ agonist activity, as established by the Fancelli et al. (1996) SAR study where compounds 18 and 23 demonstrated remarkably high 5-HT₄ affinity and selectivity [3]. The scaffold's versatility extends beyond serotonergic targets: 2,3-dihydrobenzofurancarboxylic acids are claimed in patents for lipogenesis inhibition (US 4,213,998), anti-inflammatory activity (US 5,686,471), and GPR120 agonism [4]. For fragment-based drug discovery programs, the dihydrobenzofuran-7-carboxylic acid core provides a rigid, three-dimensional fragment with a synthetic handle (the carboxylic acid) amenable to rapid library enumeration .

Privileged scaffold Drug discovery 5-HT4 agonist Fragment-based drug design

Recommended Application Scenarios for 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic Acid (35700-52-8) Based on Quantitative Evidence


Synthesis of CNS-Targeted Compound Libraries Exploring 5-HT1A/D2 Pharmacological Space

The amide derivative of CAS 35700-52-8 demonstrates a measurable selectivity profile at 5-HT1A (Ki 21 nM), D2 (Ki 120 nM), and 5-HT2 (Ki 660 nM) receptors, establishing the utility of this scaffold for CNS receptor pharmacology [1]. Medicinal chemistry teams can employ this carboxylic acid as a key building block for parallel amide library synthesis, varying the amine coupling partner to optimize 5-HT1A/D2 selectivity ratios. The pre-installed 5-methoxy group eliminates the need for late-stage O-alkylation, streamlining SAR exploration. This application is supported by the Fancelli et al. (1996) demonstration that dihydrobenzofuran-7-carboxylic acid amides can achieve high affinity and selectivity at serotonergic receptors [2].

Fragment-Based Drug Discovery Using a Pre-Functionalized Privileged Scaffold

The dihydrobenzofuran-7-carboxylic acid core is a validated privileged scaffold with clinical precedent through prucalopride [3]. CAS 35700-52-8 provides this scaffold with the 5-methoxy group pre-installed, making it suitable as a higher-complexity fragment for fragment-based screening or as a starting point for structure-based design. With a molecular weight of 194.18 g/mol and LogP of 1.33, it falls within favorable fragment physicochemical space while offering a synthetic handle (the carboxylic acid) for rapid elaboration . The compound's MDL number (MFCD31666396) confirms its suitability for inclusion in corporate screening collections .

Synthesis of Dihydrobenzofuran-7-Carboxamide 5-HT4 Agonist Analogs with Modified Substitution Patterns

For research groups investigating structure-activity relationships around the prucalopride pharmacophore, CAS 35700-52-8 offers an alternative substitution pattern (5-methoxy instead of 4-amino-5-chloro) on the same dihydrobenzofuran-7-carboxylic acid core [3]. While prucalopride achieves 5-HT4 Ki of 1.3–2.5 nM through 4-amino-5-chloro substitution [4], the 5-methoxy analog may yield different receptor subtype selectivity or pharmacokinetic properties. The carboxylic acid group allows direct amide coupling using standard peptide coupling reagents (CDI, HATU, EDC/HOBt), enabling rapid analog synthesis for pharmacological profiling .

Building Block for Metabolic Disease Target Programs Including Lipogenesis Inhibition

Patents disclose that benzofurancarboxylic acids and their 2,3-dihydro counterparts inhibit lipogenesis in mammals [5], while related dihydrobenzofuran-2-carboxylic acids act as PPARα agonists with hypolipidemic activity [6]. Although the 7-carboxylic acid regioisomer has not been directly profiled for lipogenesis inhibition, its structural similarity to the claimed compounds and the availability of the pre-functionalized 5-methoxy scaffold make CAS 35700-52-8 a valuable building block for synthesizing and testing new analogs in metabolic disease models. The six patents referencing this specific CAS number further support its relevance in intellectual property around therapeutic applications [7].

Quote Request

Request a Quote for 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.